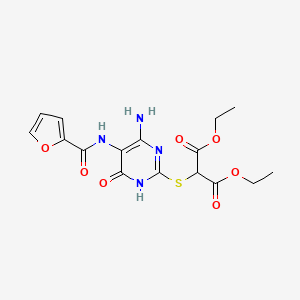

Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate

説明

特性

IUPAC Name |

diethyl 2-[[4-amino-5-(furan-2-carbonylamino)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]propanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O7S/c1-3-25-14(23)10(15(24)26-4-2)28-16-19-11(17)9(13(22)20-16)18-12(21)8-6-5-7-27-8/h5-7,10H,3-4H2,1-2H3,(H,18,21)(H3,17,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKBETMOQHLGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrimidinone core. One common approach is to react furan-2-carboxylic acid with amino-substituted pyrimidinone under controlled conditions to form the intermediate furan-2-carboxamide

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of efficient coupling reagents, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , and reaction conditions that are fine-tuned to maximize yield and purity. Microwave-assisted synthesis is another method that can be employed to enhance reaction rates and reduce processing time.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Reagents like chromium(VI) oxide or potassium permanganate can be used under acidic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride .

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as ammonia or alkyl halides .

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Generation of various substituted pyrimidinones or furan derivatives.

科学的研究の応用

Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: In the medical field, derivatives of this compound may exhibit biological activity, such as antimicrobial, antiviral, or anticancer properties . Research is ongoing to explore its potential therapeutic applications.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

作用機序

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The exact molecular pathways involved would require detailed biochemical studies to elucidate.

類似化合物との比較

Key Observations :

- Thio-Linked Groups: The thioether linkage connects diverse moieties (malonate, acetamide, hexanoic acid), affecting solubility and metabolic stability. For example, the diethyl malonate ester in the target compound may enhance lipophilicity compared to carboxylic acids (e.g., ).

生物活性

Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, supported by various research findings and case studies.

Chemical Structure and Properties

The compound consists of a malonate core linked to a furan-based carboxamide and a dihydropyrimidine derivative. The presence of the furan ring and the thioether linkage are noteworthy as they can influence the compound's pharmacological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that derivatives of pyrimidine and furan compounds often exhibit significant antimicrobial properties. For instance, studies involving similar structures have shown effectiveness against various bacterial strains, suggesting that this compound may also possess such activity .

2. Anticancer Properties

Compounds containing dihydropyrimidine derivatives have been explored for their anticancer potential. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Preliminary evaluations suggest that this compound may exhibit similar effects, warranting further investigation .

3. Enzyme Inhibition

Enzyme inhibition is another area where this compound may show promise. Compounds with similar structural motifs have been reported to inhibit enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders or enhancing the efficacy of existing therapies.

Case Studies and Research Findings

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the optimal synthetic routes and critical parameters for synthesizing Diethyl 2-((4-amino-5-(furan-2-carboxamido)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)malonate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including thioether bond formation and amidation. Key parameters include:

- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for solubility and reaction efficiency .

- Temperature Control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure intermediate stability and high yields .

- Purification : Column chromatography or recrystallization is recommended to achieve >95% purity, verified via HPLC .

Q. How can researchers validate the molecular structure of this compound post-synthesis?

- Methodological Answer : Use a combination of:

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in anhydrous conditions at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the malonate ester or thioether bonds. Stability should be monitored via periodic TLC or NMR .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or conformational stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the thioether linkage or malonate ester to assess susceptibility to nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to optimize reaction conditions .

- Example : DFT studies on analogous pyrimidinones revealed that electron-withdrawing groups (e.g., furan-2-carboxamido) stabilize the dihydropyrimidinone ring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Dose-Response Assays : Perform IC determinations across multiple concentrations (e.g., 0.1–100 µM) to validate potency.

- Target Selectivity Screening : Use kinase or protease profiling panels to rule off-target effects.

- Structural Analog Comparison : Test derivatives (e.g., replacing furan with phenyl) to isolate pharmacophore contributions .

Q. How can researchers design experiments to elucidate the reaction mechanism of this compound in catalytic or biological systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Replace labile hydrogens (e.g., NH group) with deuterium to identify rate-limiting steps.

- Trapping Intermediates : Use cryogenic conditions or quench reagents to isolate reactive species (e.g., radicals, zwitterions).

- Computational Transition State Modeling : Identify key intermediates using software like Gaussian or ORCA .

Key Recommendations

- Experimental Design : Prioritize reaction scalability by testing microwave-assisted synthesis for reduced time .

- Data Validation : Cross-reference biological activity with structural analogs to mitigate false positives .

- Safety Compliance : Adhere to lab safety protocols (e.g., PPE, fume hoods) when handling reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。